molecular formula C20H14FN3O B2700790 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide CAS No. 477492-96-9

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2700790
CAS No.: 477492-96-9
M. Wt: 331.35
InChI Key: AMTIUBNZPTVVMA-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a chemical compound of significant interest in pharmacological research, particularly in the development of novel anthelmintic and antioxidant agents. As a member of the benzimidazole chemical family, which includes clinically used anthelmintic drugs like albendazole and mebendazole , this compound serves as a key scaffold for investigating new therapeutic options. Research on closely related benzimidazole-2-yl hydrazones has demonstrated potent activity against parasites such as Trichinella spiralis , in some cases exhibiting higher effectiveness than standard drugs . The integration of the 4-fluorobenzamide moiety is a common strategy in medicinal chemistry to optimize a compound's physicochemical properties and biological activity. Furthermore, the benzimidazole core structure is a recognized platform in antioxidant discovery efforts . Some benzimidazole derivatives are capable of scavenging stable free radicals like DPPH and ABTS and protecting biologically relevant molecules from iron-induced oxidative damage, suggesting potential for mitigating oxidative stress in disease models . This product is intended for laboratory research purposes only. For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTIUBNZPTVVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide exhibits a range of biological activities, making it a promising candidate for drug development. The compound's unique structure, which combines the benzimidazole and fluorobenzamide moieties, enhances its interactions with biological targets.

Anticancer Properties

Research indicates that this compound has potential anticancer effects. It has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. A notable study demonstrated its efficacy against K562S (imatinib-sensitive) and K562R (imatinib-resistant) cell lines, where it induced significant cytotoxicity and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In various studies, derivatives of this compound exhibited moderate activity against several bacterial strains, including Streptococcus faecalis and Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions:

  • Oxidation : The benzimidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : It can be reduced using sodium borohydride or lithium aluminum hydride.
  • Substitution : The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

These reactions allow for the synthesis of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsUnique Features
BenzimidazoleParent compound with a wide range of activitiesBroad biological activity
2-PhenylbenzimidazoleContains an additional phenyl groupKnown for antimicrobial properties
4-FluorobenzamideStudied for drug development potentialFocus on metabolic stability
This compoundUnique combination enhancing biological activityPromising candidate for further research

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of this compound, researchers observed significant cytotoxic effects on both imatinib-sensitive and resistant leukemia cells. The compound triggered apoptosis through the disruption of tubulin dynamics, highlighting its potential as a therapeutic agent against resistant forms of leukemia .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of derivatives derived from this compound against various bacterial strains. The results indicated moderate activity against E. faecalis, suggesting that these derivatives could serve as potential treatments for infections caused by antibiotic-resistant strains .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on variations in the benzimidazole core, substituents, and appended functional groups:

Compound Name Structural Features Key Differences from Target Compound Reference(s)
AZ1729 N-[3-(2-Carbamimidamido-4-methyl-1,3-thiazol-5-yl)phenyl]-4-fluorobenzamide Replaces benzimidazole with thiazole ring
B1 (Benzimidazole Derivative) N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline Methoxy group instead of fluorobenzamide
B8 (Benzimidazole Derivative) N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide Acetamide and ether linkage vs. direct benzamide
Cyproflanilide N-[3-[[...trifluoromethyl)ethyl]-phenyl]-N-(cyclopropylmethyl)-4-fluorobenzamide Bulky substituents for insecticidal activity
3a-3b (Benzohydrazide Derivatives) N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Hydrazide linker vs. direct benzamide

Key Observations :

  • AZ1729 : The substitution of benzimidazole with a thiazole ring (bearing a carbamimidamido group) confers selectivity as an allosteric activator of the Free Fatty Acid 2 Receptor (FFA2R) with Gi-functional bias. This contrasts with the target compound’s benzimidazole core, which may favor different receptor interactions .
  • B1 and B8 : These derivatives lack the fluorobenzamide group but exhibit PPARγ agonist activity, attenuating morphine-induced paradoxical pain in mice. The target compound’s fluorobenzamide may enhance metabolic stability compared to their methoxy or acetamide groups .
  • Cyproflanilide: A meta-diamide insecticide, this analog demonstrates how fluorobenzamide derivatives can be repurposed for non-therapeutic applications via bulky substituents .
Pharmacological and Functional Comparisons
  • The thiazole ring in AZ1729 likely enhances receptor specificity . B1 and B8 modulate PPARγ, reducing neuroinflammation and oxidative stress. The target compound’s fluorobenzamide may influence similar pathways but with distinct pharmacokinetics .
  • Antimicrobial Activity :

    • Benzimidazole derivatives like compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) inhibit methicillin-resistant Staphylococcus aureus (MRSA) via PBP2A binding. The target compound’s fluorobenzamide group could enhance membrane penetration for similar applications .
  • Toxicity and Stability: B1 and B8 show low acute toxicity in mice, suggesting the benzimidazole-fluorobenzamide scaffold may be well-tolerated .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural combination of a benzimidazole moiety and a fluorobenzamide group. This structure is significant as benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities.

Compound Structural Features Biological Activity
BenzimidazoleParent structure; wide range of activitiesAntimicrobial, anticancer
2-PhenylbenzimidazoleContains phenyl group; known for antimicrobial propertiesAntimicrobial
4-FluorobenzamideFluorinated derivative; studied for drug developmentPotential anti-inflammatory

The combination of these moieties enhances the biological activity profile of this compound, making it a promising candidate for further research and development in drug design.

The anticancer properties of this compound are primarily attributed to its ability to inhibit tubulin polymerization. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to interact with specific molecular targets involved in cancer progression, thereby exerting its therapeutic effects.

Research Findings

Recent studies have focused on the biological activities of this compound, revealing significant findings:

  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it induced apoptosis in K562 leukemia cells through caspase activation and modulation of apoptotic gene expression (BAX, BIM, BAD) .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy. In one study, derivatives similar to this compound showed moderate inhibitory activity against resistant strains of bacteria such as Enterococcus faecalis .
  • Molecular Docking Studies : Computational studies have indicated favorable binding interactions between this compound and key proteins involved in cancer signaling pathways. These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Case Study 1: Anticancer Efficacy

A recent study explored the effects of this compound on K562S (IMA-sensitive) and K562R (IMA-resistant) cells. The results indicated that the compound triggered significant cytotoxicity and apoptosis in both cell lines, highlighting its potential as a treatment for resistant leukemia forms .

Case Study 2: Antimicrobial Activity

In another investigation, derivatives of this compound were tested against various bacterial strains. The study found that certain derivatives exhibited moderate activity against E. faecalis, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing benzimidazole-containing compounds like N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide?

  • Methodology : Benzimidazole derivatives are typically synthesized via condensation reactions under reflux conditions. For example, N-substituted benzimidazoles can be prepared by reacting 1,2-diaminobenzenes with carboxylic acid derivatives or carbonyl-containing intermediates. Key steps include cyclization using acids (e.g., HCl) or coupling agents like EDCI. Reaction optimization often involves adjusting solvents (e.g., ethanol, DMF), temperature (80–100°C), and stoichiometry to improve yields .
  • Data Interpretation : Yields for benzimidazole derivatives range from 60% to 85%, with purity confirmed via TLC (Rf values ~0.7–0.9) and melting points (170–250°C) .

Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Aromatic protons in benzimidazole rings appear as doublets or multiplets (δ 7.2–8.5 ppm). The 4-fluorobenzamide group shows distinct fluorine-coupled splitting patterns (e.g., δ 7.0–7.4 ppm for ortho/meta protons) .
  • IR Spectroscopy : Key peaks include N-H stretching (3200–3400 cm⁻¹), C=O (amide I band, ~1650 cm⁻¹), and C-F (1100–1250 cm⁻¹) .
    • Validation : Cross-referencing spectral data with computational predictions (e.g., ACD/Labs Percepta) ensures accuracy .

Q. What in vitro assays are suitable for evaluating the biological activity of benzimidazole derivatives such as this compound?

  • Screening Protocols :

  • Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models (e.g., Wistar rats, 150–200 g), with comparisons to phenytoin as a standard .
  • Anti-inflammatory Assays : Carrageenan-induced paw edema models, with dose-dependent inhibition of COX-2 or TNF-α measured via ELISA .
    • Key Findings : Substitutions at the phenylacetamide group (e.g., nitro groups) enhance activity compared to aliphatic analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Crystallography Workflow : Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) reveals bond lengths (C-C: 1.38–1.48 Å) and dihedral angles between benzimidazole and fluorobenzamide moieties. SHELXL refinement (R factor < 0.05) resolves disorder in flexible substituents .
  • Challenges : High fluorine content may require specialized absorption corrections. SHELX software is preferred for small-molecule refinement due to robust handling of twinning and high-resolution data .

Q. What strategies address contradictory results in structure-activity relationship (SAR) studies for benzimidazole-based therapeutics?

  • Case Study : A 2019 study found that 3-nitroaniline-substituted derivatives (e.g., BK in ) showed superior anticonvulsant activity, while methyl/ethyl analogs were less potent. Contradictions arise from differing assay conditions (e.g., dosing intervals, animal models).
  • Resolution : Meta-analysis of dose-response curves and computational docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., sodium channels) .

Q. How do trifluoromethyl and fluorobenzamide groups influence metabolic stability and target selectivity?

  • Pharmacokinetic Insights : The 4-fluorobenzamide moiety enhances lipophilicity (logP ~2.8) and metabolic stability by reducing CYP450-mediated oxidation. Trifluoromethyl groups improve binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) .
  • Mechanistic Evidence : Fluorine’s electronegativity alters electron density in the benzamide ring, affecting π-π stacking with aromatic residues in target proteins .

Q. What computational tools are recommended for predicting the biochemical pathways affected by this compound?

  • In Silico Methods :

  • Pathway Analysis : KEGG Mapper and Reactome identify interactions with apoptosis (e.g., Bcl-2 modulation) or ion channel regulation .
  • ADMET Prediction : SwissADME estimates bioavailability (TPSA ~90 Ų) and blood-brain barrier penetration (Caco-2 permeability ~5 × 10⁻⁶ cm/s) .
    • Validation : Cross-referencing with experimental LC-MS/MS data ensures reliability .

Methodological Challenges

Q. How can researchers optimize reaction conditions to minimize by-products in benzimidazole synthesis?

  • Case Example : A 2020 study achieved 85% purity by replacing acetic acid with HCl in cyclization steps, reducing esterification by-products. Solvent screening (DMF vs. ethanol) improved yields from 65% to 82% .
  • Troubleshooting : Use of scavenger resins (e.g., MP-TsOH) to trap unreacted amines, monitored via real-time FTIR .

Q. What statistical approaches are effective in analyzing dose-dependent biological responses for this compound?

  • Data Analysis : Nonlinear regression (GraphPad Prism) for IC50/ED50 calculations. Bootstrap resampling (1000 iterations) reduces variability in small-sample studies (n < 10) .
  • Contradiction Mitigation : Hierarchical clustering of dose-response profiles identifies outlier datasets .

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